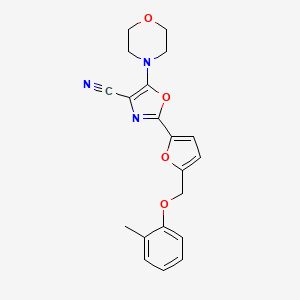![molecular formula C18H17ClN4O3S B2904560 N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899732-60-6](/img/structure/B2904560.png)
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-d]pyrimidin-5-yl group, which is a type of heterocyclic aromatic organic compound. It also has a sulfanylacetamide group and a chlorophenyl group. These groups could potentially give the compound various chemical properties and biological activities .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties . Given the structural similarity, VU0500224-1 could potentially be explored for its efficacy against various viruses. It may inhibit viral replication by interfering with the proteins or enzymes essential for the virus’s life cycle.
Anti-inflammatory Properties
Compounds containing indole nuclei, like VU0500224-1, often display anti-inflammatory activities . This compound could be investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma.
Anticancer Potential
The indole moiety is a common feature in many anticancer agents . VU0500224-1 might be studied for its potential to act as a chemotherapeutic agent, possibly through mechanisms such as apoptosis induction or angiogenesis inhibition.
Antioxidant Effects
Indole derivatives have shown antioxidant capabilities, which are crucial in protecting cells from oxidative stress . VU0500224-1 could be assessed for its ability to scavenge free radicals, contributing to the prevention of diseases linked to oxidative damage.
Antimicrobial Activity
The structural components of VU0500224-1 suggest it may possess antimicrobial properties . Research could focus on its effectiveness against a range of pathogenic bacteria and fungi, which could lead to new treatments for infectious diseases.
Neuroprotective Actions
Given the neuroactive potential of indole derivatives, VU0500224-1 might be explored for neuroprotection . It could be beneficial in neurological disorders by protecting neuronal cells from damage or degeneration.
Enzyme Inhibition
Pyrimidine derivatives are known to inhibit various enzymes . VU0500224-1 could be a candidate for studying enzyme inhibition, which has implications in treating diseases like diabetes or hypertension.
Agricultural Applications
Indole-3-acetic acid, an indole derivative, is a plant hormone . Analogously, VU0500224-1 might be used to promote plant growth or as a herbicide, subject to agronomic research.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-22-16-15(17(25)23(2)18(22)26)13(7-8-20-16)27-10-14(24)21-9-11-5-3-4-6-12(11)19/h3-8H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWANMPAVOFVPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)
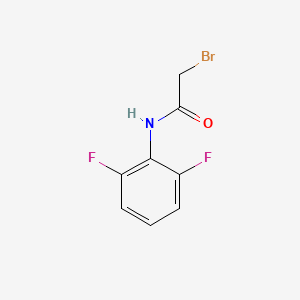
![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)
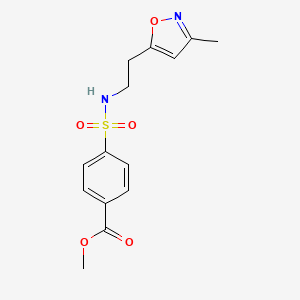
![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)
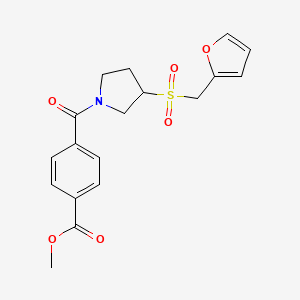

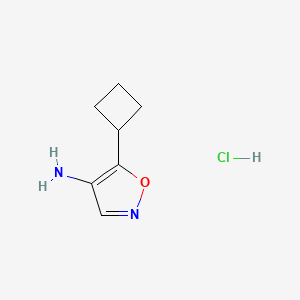

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)
